molecular formula C12H24O2 B14652013 2-(Octyloxy)oxolane CAS No. 52767-49-4

2-(Octyloxy)oxolane

Cat. No.: B14652013
CAS No.: 52767-49-4
M. Wt: 200.32 g/mol
InChI Key: PROJLTKNRBRJSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octyloxy)oxolane typically involves the reaction of tetrahydrofuran with an octyl halide in the presence of a strong base. One common method is the Williamson ether synthesis, where tetrahydrofuran is deprotonated using sodium hydride (NaH) to form the tetrahydrofuran anion, which then reacts with octyl bromide (C8H17Br) to form this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods often involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Octyloxy)oxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with functional groups such as alcohols or ketones.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons or alcohols.

    Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(Octyloxy)oxolane has several applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and other heterocyclic compounds.

    Biology: The compound can be used in the study of biological membranes and lipid interactions due to its amphiphilic nature.

    Industry: Used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-(Octyloxy)oxolane exerts its effects depends on its chemical interactions with other molecules. As a cyclic ether, it can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of biological membranes and other systems. The octyloxy group provides hydrophobic characteristics, allowing the compound to interact with lipid bilayers and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): The parent compound of 2-(Octyloxy)oxolane, used widely as a solvent in organic synthesis.

    2-Methyloxolane: A similar cyclic ether with a methyl group instead of an octyloxy group, used as a sustainable solvent.

    Oxetane: Another cyclic ether with a four-membered ring, used in the synthesis of pharmaceuticals and polymers.

Uniqueness

This compound is unique due to the presence of the octyloxy group, which imparts distinct hydrophobic properties and influences its interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic compounds, such as in the study of biological membranes and the development of drug delivery systems.

Properties

CAS No.

52767-49-4

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-octoxyoxolane

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-10-13-12-9-8-11-14-12/h12H,2-11H2,1H3

InChI Key

PROJLTKNRBRJSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1CCCO1

Origin of Product

United States

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